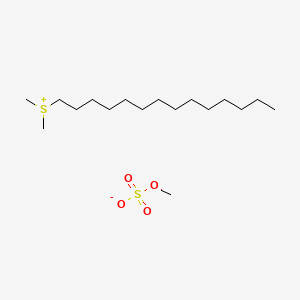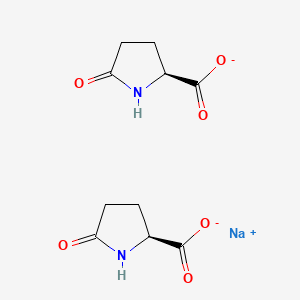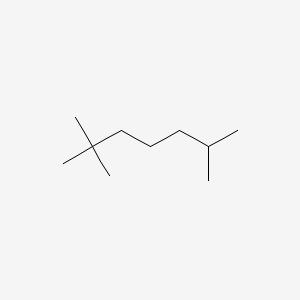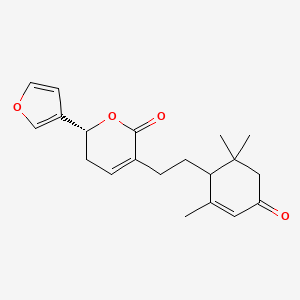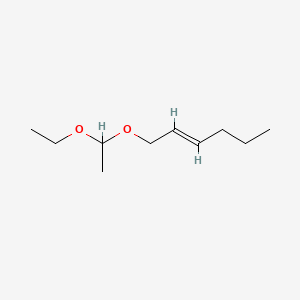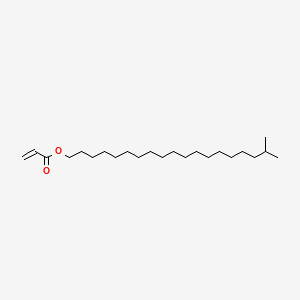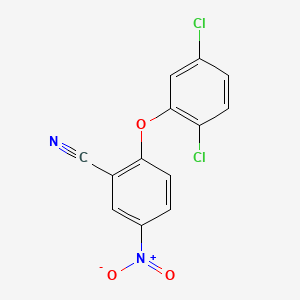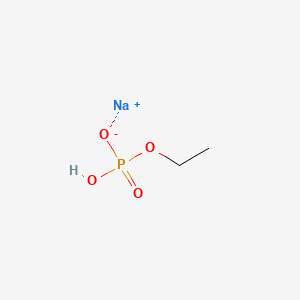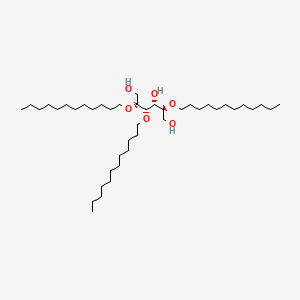
1,4-Naphthalenedione, 2-bromo-3-((4-chlorophenyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Naphthalenedione, 2-bromo-3-((4-chlorophenyl)amino)- is a synthetic organic compound derived from naphthalenedione It is characterized by the presence of a bromine atom at the 2-position and a 4-chlorophenylamino group at the 3-position
Métodos De Preparación
The synthesis of 1,4-Naphthalenedione, 2-bromo-3-((4-chlorophenyl)amino)- typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-naphthoquinone, bromine, and 4-chloroaniline.
Bromination: 1,4-naphthoquinone is brominated using bromine in an appropriate solvent, such as acetic acid, to introduce the bromine atom at the 2-position.
Amination: The brominated product is then reacted with 4-chloroaniline in the presence of a base, such as sodium hydroxide, to form the final compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
1,4-Naphthalenedione, 2-bromo-3-((4-chlorophenyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Aplicaciones Científicas De Investigación
1,4-Naphthalenedione, 2-bromo-3-((4-chlorophenyl)amino)- has several scientific research applications:
Medicinal Chemistry: It is being explored for its potential as a therapeutic agent in treating autoimmune diseases, such as multiple sclerosis, due to its immunomodulatory properties.
Antimicrobial Activity: The compound has shown antimicrobial activity against various bacterial and fungal strains.
Biological Studies: It is used in studies to understand its effects on immune cells, particularly CD8+ T cells.
Mecanismo De Acción
The mechanism of action of 1,4-Naphthalenedione, 2-bromo-3-((4-chlorophenyl)amino)- involves its interaction with immune cells. It promotes the expansion of CD8+ T cells and limits the development of Th1 and Th17 cells, which are involved in autoimmune responses . This modulation of the immune system helps alleviate symptoms of autoimmune diseases.
Comparación Con Compuestos Similares
1,4-Naphthalenedione, 2-bromo-3-((4-chlorophenyl)amino)- can be compared with other naphthoquinone derivatives, such as:
2-Chloro-1,4-naphthoquinone: Similar in structure but with a chlorine atom instead of bromine.
2-Hydroxy-1,4-naphthoquinone: Contains a hydroxyl group instead of a halogen.
2,3-Dibromo-1,4-naphthoquinone: Contains two bromine atoms at the 2 and 3 positions.
The uniqueness of 1,4-Naphthalenedione, 2-bromo-3-((4-chlorophenyl)amino)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
131940-34-6 |
|---|---|
Fórmula molecular |
C16H9BrClNO2 |
Peso molecular |
362.60 g/mol |
Nombre IUPAC |
2-bromo-3-(4-chloroanilino)naphthalene-1,4-dione |
InChI |
InChI=1S/C16H9BrClNO2/c17-13-14(19-10-7-5-9(18)6-8-10)16(21)12-4-2-1-3-11(12)15(13)20/h1-8,19H |
Clave InChI |
TXBFDLLERQOZTB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Br)NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



